Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate
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Overview
Description
Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate is a chemical compound with the molecular formula C16H19F3O3 . It is used in organic chemistry as a building block .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H19F3O3 . This indicates that the molecule is composed of 16 carbon atoms, 19 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
The molecular weight of this compound is 316.32 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Reactions
Research on compounds structurally related to Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate has highlighted their importance in synthesizing β-lactam antibiotics, a class critical for developing new medicinal therapies. For example, Chiba et al. (1985) described the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillin-type β-lactams, indicating the relevance of such compounds in antibiotic synthesis Chiba et al., 1985. This underscores the utility of ethyl heptanoate derivatives in creating pharmacologically active structures.
Catalytic Processes
The catalytic properties of compounds related to this compound have been explored in various chemical transformations. Gliński et al. (2005) investigated the ketonization of alkyl esters of heptanoic acid, demonstrating the catalytic versatility of heptanoate derivatives in producing industrially relevant ketones Gliński et al., 2005. Such research suggests potential applications in synthesizing compounds with specific ketone functionalities.
Pharmaceutical Applications
The structural modification and investigation of heptanoate derivatives have led to discoveries in pharmaceutical development. For instance, Hoffman et al. (1985) elaborated on the synthesis and testing of 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic acids and their lactone derivatives for inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, pivotal in cholesterol management Hoffman et al., 1985. This highlights the potential of ethyl heptanoate derivatives in developing lipid-lowering agents.
Safety and Hazards
Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate should be handled with care. Safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn .
Properties
IUPAC Name |
ethyl 7-oxo-7-[2-(trifluoromethyl)phenyl]heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3O3/c1-2-22-15(21)11-5-3-4-10-14(20)12-8-6-7-9-13(12)16(17,18)19/h6-9H,2-5,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBLCTMENWKYLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645731 |
Source
|
Record name | Ethyl 7-oxo-7-[2-(trifluoromethyl)phenyl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-71-4 |
Source
|
Record name | Ethyl 7-oxo-7-[2-(trifluoromethyl)phenyl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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